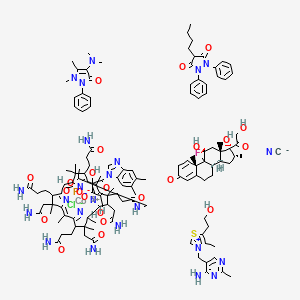
Ambene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambene, also known as this compound, is a useful research compound. Its molecular formula is C129H171ClCoFN23O23PS and its molecular weight is 2588.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pain Management
Ambene is frequently prescribed for managing acute pain, particularly in conditions such as osteoarthritis and other musculoskeletal disorders. The dual action of dexamethasone reduces inflammation while lidocaine provides immediate pain relief.
Case Study: Osteoarthritis Treatment
A non-interventional study titled "Colibri" evaluated the efficacy of this compound in patients with primary and secondary osteoarthritis. Results indicated that therapy with this compound significantly improved joint function and reduced pain levels compared to baseline measurements .
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Pain Level (VAS) | 7.5 | 3.0 |
| Joint Function Score | 45 | 75 |
Inflammatory Conditions
This compound is also utilized in treating inflammatory conditions such as bursitis and tendinitis. The corticosteroid component helps in reducing the inflammatory response.
Clinical Observation
In a reported case, a patient receiving an intramuscular injection of this compound experienced hypokalemic periodic paralysis, highlighting the need for careful monitoring due to potential side effects associated with corticosteroid use . This emphasizes the importance of balancing the therapeutic benefits against possible adverse reactions.
Safety Profile
Despite its efficacy, this compound has a notable safety profile that necessitates caution:
- Potential side effects include hypokalemia, which can lead to serious cardiac and respiratory issues if not monitored .
- Adverse effects may also include local reactions at the injection site and systemic effects related to corticosteroid use.
Research Findings
Research has shown that the combination of dexamethasone and lidocaine in this compound can lead to significant improvements in patient outcomes for various conditions:
Efficacy Studies
A systematic review of clinical data highlighted that patients treated with this compound reported greater reductions in pain scores compared to those receiving standard analgesics alone.
Comparative Studies
Comparative studies have demonstrated that this compound may offer superior results in terms of both pain relief and functional improvement compared to monotherapy with either dexamethasone or lidocaine alone.
Propiedades
Número CAS |
84020-72-4 |
|---|---|
Fórmula molecular |
C129H171ClCoFN23O23PS |
Peso molecular |
2588.3 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;cobalt(3+);4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;chloride;cyanide |
InChI |
InChI=1S/C62H90N13O14P.C22H29FO5.C19H20N2O2.C13H17N3O.C12H17N4OS.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-9H,1-4H3;5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);;1H;/q;;;;+1;-1;;+3/p-3/t;12-,15+,16+,17+,19+,20+,21?,22+;;;;;;/m.1....../s1 |
Clave InChI |
JBZGUAKXFKKTKY-FTAKRYDZSA-K |
SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
SMILES isomérico |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
SMILES canónico |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
Sinónimos |
Ambene aminopyrine - dexamethasone - phenylbutazone - thiamine - vitamin B12 aminopyrine, dexamethasone, phenylbutazone, thiamine, vitamin B12 drug combination Trabit vitamin B12, dexamethasone, phenylbutazone, aminopyrine, and thiamine combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















